![molecular formula C24H29N3O7S2 B2844429 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-47-1](/img/structure/B2844429.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
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描述
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H29N3O7S2 and its molecular weight is 535.63. The purity is usually 95%.
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常见问题
Q. Basic: What are the recommended synthetic routes and optimization strategies for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide?
Methodological Answer:
The synthesis involves sequential coupling reactions starting with the formation of the thiazole ring, followed by sulfamoylation and benzamide linkage. Key steps include:
- Thiazole Core Synthesis : Cyclocondensation of 3,4-dimethoxyphenyl thiourea with α-bromo ketones under reflux in ethanol .
- Sulfamoylation : Reaction of the thiazol-2-amine intermediate with bis(2-methoxyethyl)sulfamoyl chloride in dichloromethane (DCM) using triethylamine as a base .
- Benzamide Coupling : Amide bond formation via activation of 4-chlorocarbonylbenzenesulfonamide with HOBt/EDC in DMF, followed by reaction with the thiazole intermediate .
Optimization Strategies : - Control reaction temperature (60–80°C for sulfamoylation) and solvent polarity (e.g., DMF for improved solubility of intermediates) .
- Use catalysts like DMAP to accelerate coupling efficiency .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Q. Basic: How can researchers characterize the molecular structure and validate the purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring and sulfamoyl linkages). Compare chemical shifts with analogous compounds (e.g., δ 3.3–3.7 ppm for methoxy protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₉H₃₃N₃O₇S₂) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry of the Z-configuration in the benzothiazole moiety if applicable .
- HPLC-PDA : Ensure purity (>95%) using a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
Q. Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control drugs like ciprofloxacin .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .
- Enzyme Inhibition : Test sulfamoyl group-dependent inhibition (e.g., carbonic anhydrase isoforms) via stopped-flow spectroscopy .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs by replacing the thiazole ring with oxadiazole or benzoxazole to assess heterocycle impact on antimicrobial potency .
- Substituent Variation : Introduce halogens (e.g., Cl, F) at the 4-position of the benzamide to evaluate hydrophobic interactions with target proteins .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., sulfamoyl group hydrogen bonding with CA IX active site) .
- In Silico ADMET : Predict pharmacokinetics (SwissADME) and toxicity (ProTox-II) to prioritize analogs with improved solubility (e.g., logP <3) and low hepatotoxicity .
Q. Advanced: What strategies address poor pharmacokinetic properties, such as low oral bioavailability?
Methodological Answer:
- Prodrug Design : Modify methoxy groups to ester prodrugs (e.g., acetate) for enhanced intestinal absorption, with in vitro hydrolysis studies in simulated gastric fluid .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve solubility. Characterize particle size (DLS) and release profile (dialysis method) .
- Metabolic Stability : Assess hepatic microsomal stability (human/rat) with LC-MS quantification of parent compound remaining after 60 min .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?
Methodological Answer:
- Standardized Assays : Re-evaluate conflicting results (e.g., IC₅₀ variability in kinase inhibition) using uniform protocols (e.g., ATP concentration fixed at 100 μM) .
- Structural Reanalysis : Confirm analog stereochemistry via NOESY NMR (e.g., Z/E isomerism in benzothiazole derivatives) .
- Target Validation : Use CRISPR-KO cell lines to confirm target specificity (e.g., CA IX knockout in hypoxia-induced cytotoxicity assays) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., sulfamoyl group correlation with antibacterial activity) .
Q. Advanced: What computational methods predict off-target interactions and selectivity?
Methodological Answer:
- Docking Screens : Perform ensemble docking against PharmitDB to identify potential off-targets (e.g., cyclooxygenase-2) .
- Machine Learning : Train Random Forest models on ChEMBL bioactivity data to predict selectivity ratios (e.g., CA IX/CA II) .
- Thermodynamic Integration : Calculate binding free energy differences (ΔΔG) for sulfamoyl analogs using AMBER .
属性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7S2/c1-31-13-11-27(12-14-32-2)36(29,30)19-8-5-17(6-9-19)23(28)26-24-25-20(16-35-24)18-7-10-21(33-3)22(15-18)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOKQRQZRENSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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